molecular formula C13H11FN4O5 B1463852 methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate CAS No. 1322879-81-1

methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate

Cat. No. B1463852
M. Wt: 322.25 g/mol
InChI Key: NIYWPALNWVTHPJ-UHFFFAOYSA-N
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Description

“Methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate” is a chemical compound with the formula C13H12ClFN4O5 and a molecular weight of 358.7096 . It is used in the synthesis of various pharmaceutical compounds .


Molecular Structure Analysis

The molecular structure of this compound is complex, with multiple functional groups present. These include a methyl ester group, a fluoro group, a nitro group, and a 1-methyl-1H-1,2,4-triazol-5-yl group . The presence of these groups likely contributes to the compound’s reactivity and its interactions with other molecules.

Scientific Research Applications

Microwave-Assisted Fries Rearrangement

A study by Moreno-Fuquen et al. (2019) describes the catalyst- and solvent-free synthesis of heterocyclic amides, including compounds related to the target chemical, using microwave-assisted Fries rearrangement. This technique represents a significant advancement in the efficient and regioselective synthesis of such compounds, demonstrating potential applications in the development of novel chemical entities for various scientific purposes (Moreno-Fuquen et al., 2019).

Antimicrobial Activity

Research by Yurttaş et al. (2020) focused on synthesizing new triazole derivatives, exploring their antimicrobial properties. The study highlights the potential of these compounds, closely related to the target chemical, in developing new antimicrobial agents. Such derivatives show promise in combating various bacterial and fungal infections, underlining the importance of this class of compounds in medicinal chemistry (Yurttaş et al., 2020).

Antifungal and Apoptotic Effects

Çavușoğlu et al. (2018) investigated the synthesis, characterization, and biological activities of triazole-oxadiazole compounds, revealing their significant antifungal and apoptotic effects against various Candida species. These findings suggest the potential therapeutic applications of such compounds in treating fungal infections and their role in inducing programmed cell death in pathogenic organisms (Çavușoğlu et al., 2018).

Herbicide Development

Zuo et al. (2013) designed and synthesized triazol-5-ones as inhibitors of protoporphyrinogen oxidase, a key target for herbicides. The study demonstrates the application of these compounds in agriculture, particularly as herbicides with broad-spectrum efficacy and potential use in soybean fields. This research underscores the diverse utility of triazole derivatives in sectors beyond pharmaceuticals, extending to agricultural sciences (Zuo et al., 2013).

Antibacterial Properties

The work of Santosh et al. (2018) on the synthesis of thiazoles and thiazole-containing triazoles revealed their effective antibacterial activity against various bacterial strains. This study adds to the growing body of evidence supporting the role of triazole derivatives in developing new antibacterial agents, highlighting their potential in addressing antibiotic resistance challenges (Santosh et al., 2018).

properties

IUPAC Name

methyl 5-fluoro-2-[2-(2-methyl-1,2,4-triazol-3-yl)acetyl]-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11FN4O5/c1-17-11(15-6-16-17)5-10(19)12-8(13(20)23-2)3-7(14)4-9(12)18(21)22/h3-4,6H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIYWPALNWVTHPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NC=N1)CC(=O)C2=C(C=C(C=C2[N+](=O)[O-])F)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11FN4O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate
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methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate
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methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate
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methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate
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methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate
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methyl 5-fluoro-2-(2-(1-methyl-1H-1,2,4-triazol-5-yl)acetyl)-3-nitrobenzoate

Citations

For This Compound
5
Citations
B Wang, D Chu, Y Feng, Y Shen… - Journal of Medicinal …, 2016 - ACS Publications
We discovered and developed a novel series of tetrahydropyridophthlazinones as poly(ADP-ribose) polymerase (PARP) 1 and 2 inhibitors. Lead optimization led to the identification of (…
Number of citations: 145 pubs.acs.org
D Zhou, H Chen, C Mpoy, S Afrin, BE Rogers… - Biomedicines, 2021 - mdpi.com
Poly (ADP-ribose) polymerase-1 (PARP-1) is a critical enzyme in the DNA repair process and the target of several FDA-approved inhibitors. Several of these inhibitors have been …
Number of citations: 18 www.mdpi.com
GD Bowden, S Stotz, J Kinzler, C Geibel… - Journal of Medicinal …, 2021 - ACS Publications
Given the clinical potential of poly(ADP-ribose) polymerases (PARP) imaging for the detection and stratification of various cancers, the development of novel PARP imaging probes with …
Number of citations: 14 pubs.acs.org
V Palve, CE Knezevic, DS Bejan, Y Luo, X Li… - Cell Chemical …, 2022 - cell.com
PARP inhibitors (PARPis) display single-agent anticancer activity in small cell lung cancer (SCLC) and other neuroendocrine tumors independent of BRCA1/2 mutations. Here, we …
Number of citations: 16 www.cell.com
DSB Daniels, R Crook, O Dirat, SJ Fussell… - … Process Research & …, 2021 - ACS Publications
A change in facility for the synthesis of the step 2 intermediate for talazoparib tosylate (1·TsOH) required the development of an alternative, intrinsically safer process. Rapid route …
Number of citations: 1 pubs.acs.org

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